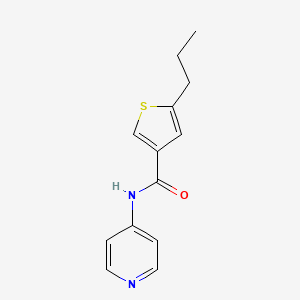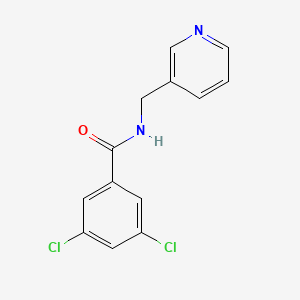
3,5-dichloro-N-(3-pyridinylmethyl)benzamide
Descripción general
Descripción
3,5-dichloro-N-(3-pyridinylmethyl)benzamide, commonly known as DPA-714, is a small molecule that has gained significant attention in the field of neuroscience research. It belongs to the family of translocator protein (TSPO) ligands and is used for imaging purposes in positron emission tomography (PET) scans.
Aplicaciones Científicas De Investigación
DPA-714 is primarily used as a 3,5-dichloro-N-(3-pyridinylmethyl)benzamide ligand for imaging purposes in PET scans. This compound is a protein that is upregulated in response to cellular stress and inflammation, making it a potential biomarker for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has been shown to bind specifically to this compound in the brain, allowing for the non-invasive imaging of this compound expression in vivo (Chauveau et al., 2009).
Mecanismo De Acción
DPA-714 binds to the 3,5-dichloro-N-(3-pyridinylmethyl)benzamide protein in the outer membrane of mitochondria, which is upregulated in response to cellular stress and inflammation. The exact mechanism of action of DPA-714 is not fully understood, but it is believed to modulate the immune response and reduce inflammation in the brain (Rupprecht et al., 2010).
Biochemical and Physiological Effects:
DPA-714 has been shown to have anti-inflammatory effects in the brain, reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to modulate the immune response and reduce oxidative stress in the brain (Gatliff et al., 2014). In addition, DPA-714 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease (Barron et al., 2013).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPA-714 in lab experiments is its specificity for 3,5-dichloro-N-(3-pyridinylmethyl)benzamide, allowing for the non-invasive imaging of this compound expression in vivo. However, DPA-714 has a relatively short half-life in the body, which limits its use in longitudinal studies. In addition, DPA-714 has been shown to have off-target effects, such as binding to the sigma-1 receptor, which may complicate its interpretation in some experiments (James et al., 2014).
Direcciones Futuras
There are several future directions for the use of DPA-714 in neuroscience research. One area of interest is the potential use of DPA-714 as a biomarker for the early detection of neuroinflammation in various neurological disorders. In addition, DPA-714 may have therapeutic potential for the treatment of neuroinflammatory disorders such as Alzheimer's disease and multiple sclerosis. Finally, there is ongoing research into the development of new 3,5-dichloro-N-(3-pyridinylmethyl)benzamide ligands with improved specificity and longer half-lives, which may overcome some of the limitations of DPA-714 (Lavisse et al., 2015).
Conclusion:
DPA-714 is a small molecule that has gained significant attention in the field of neuroscience research due to its specificity for this compound and its potential as a biomarker for various neurological disorders. While its mechanism of action is not fully understood, it has been shown to have anti-inflammatory effects in the brain and improve cognitive function in animal models of Alzheimer's disease. However, its short half-life and off-target effects may limit its use in some experiments. Nonetheless, there are several future directions for the use of DPA-714 in neuroscience research, including its potential as a biomarker and therapeutic agent.
Propiedades
IUPAC Name |
3,5-dichloro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-4-10(5-12(15)6-11)13(18)17-8-9-2-1-3-16-7-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHGHXDMPJBSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430510.png)
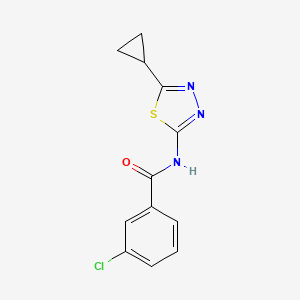
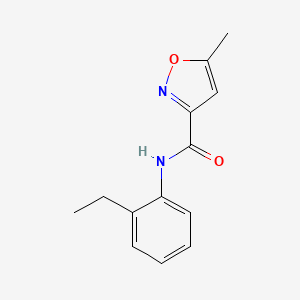
![1-[(5-methyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4430519.png)

![1-(2-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4430535.png)

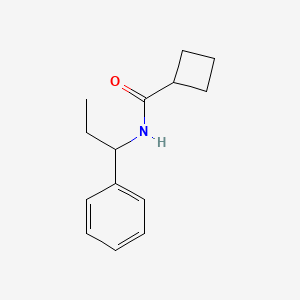
![ethyl [1-(4-pyridinyl)ethyl]carbamate](/img/structure/B4430546.png)
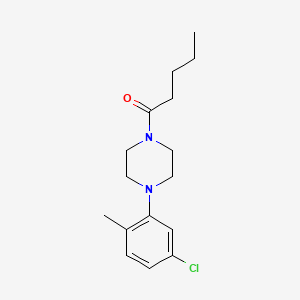
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B4430565.png)
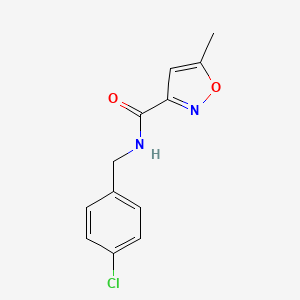
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4430592.png)
